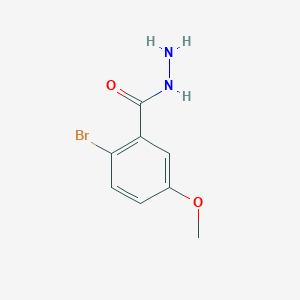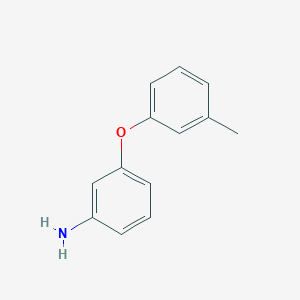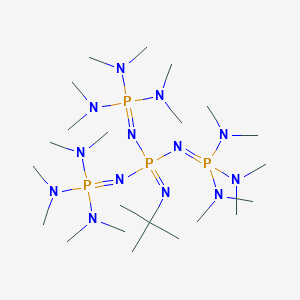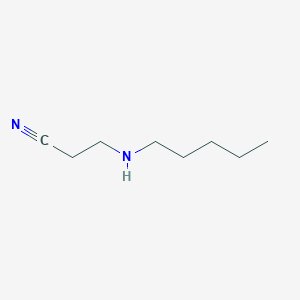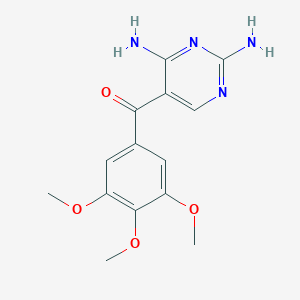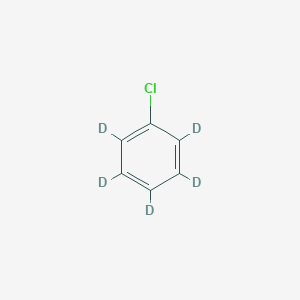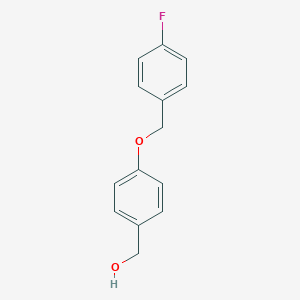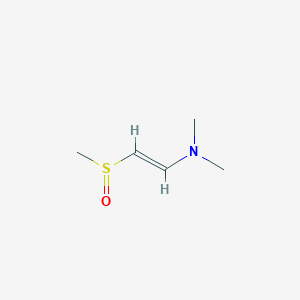
2-(Methylsulfinyl)-N,N-dimethylethene-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfinyl)-N,N-dimethylethene-1-amine, also known as Methiopropamine or MPA, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in 1942 by the pharmaceutical company Boehringer Ingelheim. MPA has been used in scientific research for its potential therapeutic applications, but its use as a recreational drug has also been reported.
Mecanismo De Acción
MPA acts as a dopamine reuptake inhibitor, meaning that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased neurotransmission and enhanced cognitive function.
Efectos Bioquímicos Y Fisiológicos
MPA has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to improved cognitive function, increased alertness, and enhanced mood. However, prolonged use of MPA has been associated with adverse effects such as anxiety, paranoia, and agitation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of MPA in laboratory experiments has several advantages, including its high potency and selectivity for the dopamine transporter. However, its complex synthesis and potential for abuse limit its usefulness in research.
Direcciones Futuras
Future research on MPA should focus on its potential therapeutic applications, particularly in the treatment of ADHD and other dopamine-related disorders. Further studies are needed to determine the long-term effects of MPA use and to develop safer and more effective treatments. Additionally, research should be conducted to develop new and more efficient synthesis methods for MPA.
Métodos De Síntesis
MPA can be synthesized through a multi-step process starting with the reaction of 2-bromo-1-phenylethanone with methylamine. The resulting intermediate is then reacted with dimethylamine and sulfur dioxide to yield MPA. The synthesis of MPA is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
MPA has been studied for its potential therapeutic applications in various fields of medicine, including neurology and psychiatry. Studies have shown that MPA has a high affinity for the dopamine transporter, which suggests that it may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other disorders that involve dopamine dysregulation.
Propiedades
Número CAS |
111682-18-9 |
|---|---|
Nombre del producto |
2-(Methylsulfinyl)-N,N-dimethylethene-1-amine |
Fórmula molecular |
C5H11NOS |
Peso molecular |
133.21 g/mol |
Nombre IUPAC |
(E)-N,N-dimethyl-2-methylsulfinylethenamine |
InChI |
InChI=1S/C5H11NOS/c1-6(2)4-5-8(3)7/h4-5H,1-3H3/b5-4+ |
Clave InChI |
YJQQSGJTCMZWET-SNAWJCMRSA-N |
SMILES isomérico |
CN(C)/C=C/S(=O)C |
SMILES |
CN(C)C=CS(=O)C |
SMILES canónico |
CN(C)C=CS(=O)C |
Sinónimos |
Ethenamine, N,N-dimethyl-2-(methylsulfinyl)-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



